Cohulupone
Overview
Description
Cohulupone belongs to the class of organic compounds known as beta-diketones . These are organic compounds containing two keto groups separated by a single carbon atom . It has been detected, but not quantified in, alcoholic beverages .
Synthesis Analysis
The synthesis of this compound involves the use of iso-a-acids as the starting material . The procedures provide facile routes for the preparation of these compounds in higher yields than was previously reported . An alternative and more feasible route to hulupones, using p-acids as the starting material, is also outlined .Molecular Structure Analysis
This compound has a molecular formula of C19H26O4 . Its average mass is 318.407 Da and its monoisotopic mass is 318.183105 Da .Chemical Reactions Analysis
This compound has been found to undergo methylation using diazomethane and methyl iodide . On oxidation with hydrogen peroxide in alkaline solution at 0° C, the three hulupones gave rise to 2-methylpropionic, 3-methylbutyric, and 2-methylbutyric acids .Physical and Chemical Properties Analysis
This compound is a pale yellow oil . It has a distinct bitter taste . Its solubility in water is 57.91 mg/L at 25 °C .Scientific Research Applications
1. Bitter-Tasting Compound in Beer
Cohulupone, a transformation product of the hop beta-acid colupulone, is identified as one of the major bitter-tasting compounds in beer. When beer is thermally treated, it results in the formation of this compound and other related compounds. These substances are significant for the characteristic bitterness in beer, with this compound imparting a specific short-lasting, iso-alpha-acid-like bitter impression (Haseleu, Intelmann, & Hofmann, 2009).
2. Inhibitory Effects on Xanthine Oxidase
This compound, along with other compounds isolated from plants like Garcinia subelliptica, has demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition has implications for treatments of conditions like gout. Additionally, this compound's influence on human bladder cancer cells (NTUB1) was observed, indicating potential for further research in cancer therapy (Lin et al., 2011).
Properties
IUPAC Name |
3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGPOIWNGKXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338669 | |
Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-34-5 | |
Record name | Cohulupone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1891-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohulupone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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